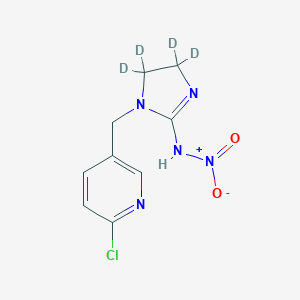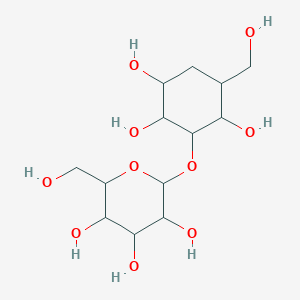
4-(2-aminoetilamino)-1-fenilbutan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tecnología de Captura de Dióxido de Carbono
4-(2-aminoetilamino)-1-fenilbutan-1-ona puede utilizarse en compuestos de sílice funcionalizados con amina para la captura de dióxido de carbono atmosférico . Esta aplicación es crucial para abordar el cambio climático extrayendo CO2 del aire atmosférico. Los grupos funcionales del compuesto pueden interactuar con las moléculas de CO2, facilitando su captura y almacenamiento.
Cromatografía de Gases
En el campo de la cromatografía de gases, este compuesto es relevante para la identificación de productos de degradación de aminas acuosas en ambientes carbonatados . Sirve como una herramienta de referencia para análisis cualitativos y cuantitativos de aminas y sus derivados, lo cual es esencial para la evaluación ambiental y las aplicaciones industriales.
Tratamiento de Agua Industrial
El compuesto ha demostrado potencial como un agente de tratamiento de agua ecológico. Específicamente, se ha estudiado su rendimiento de inhibición y mecanismo contra las incrustaciones de calcio en los sistemas de agua industriales . Su capacidad para quelar con los iones de calcio ayuda a prevenir la formación de incrustaciones, lo cual es una preocupación significativa en el reciclaje de agua y los procesos industriales.
Funcionalización de Sílice
En la funcionalización de la sílice, particularmente Silica SBA-15, los derivados de this compound se han utilizado para modificar las propiedades de la superficie para aplicaciones de captura de carbono . Este proceso implica el injerto de grupos amina en la superficie de la sílice, mejorando su capacidad para adsorber CO2.
Inhibición de Incrustaciones
Este compuesto también está involucrado en la síntesis de derivados con tapa de ácido poliaspártico que actúan como inhibidores de incrustaciones . Estos derivados son más eficientes que los inhibidores de incrustaciones tradicionales, especialmente a altas temperaturas y bajas concentraciones, lo que los hace valiosos en diversas aplicaciones industriales.
Ciencia Ambiental
En la ciencia ambiental, el compuesto forma parte de la investigación para estrategias de mitigación de CO2 . Se utiliza en tecnologías para la absorción de CO2, donde sus grupos amina reaccionan con CO2, facilitando su eliminación de las emisiones industriales y las corrientes de gas natural.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(2-aminoethylamino)ethanol , have been used in various applications, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds, like 4-(2-aminoethyl)benzenesulfonamide , have been shown to interact with targets such as Carbonic Anhydrase 2 . This interaction could potentially alter the function of the target, leading to changes at the cellular level.
Biochemical Pathways
Compounds with similar structures, such as dopamine , are known to play crucial roles in various biochemical pathways, including neurotransmission. Therefore, it’s plausible that 4-(2-aminoethylamino)-1-phenylbutan-1-one could influence similar pathways.
Pharmacokinetics
Similar compounds like 2-(2-aminoethylamino)ethanol have been shown to have superior co2 separation performance compared to monoethanolamine , suggesting that the compound could have unique pharmacokinetic properties.
Action Environment
It’s worth noting that similar compounds, such as polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed2a), have been shown to have better scale inhibition performance for caco3 and caso4 than pasp with a low concentration, a high temperature, and an extended duration .
Propiedades
IUPAC Name |
4-(2-aminoethylamino)-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRJHARGFOWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161833 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141809-45-2 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)



![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)

